N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-methylbenzo[d]thiazole and 4-methoxyaniline. These intermediates are then subjected to various reactions including condensation, cyclization, and thioether formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially leading to different derivatives.
Substitution: This reaction could involve the replacement of one functional group with another, which could be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly in areas like cancer or infectious diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole derivatives or compounds with similar functional groups. Examples could be:
- 2-Aminothiazole
- 4-Methylthiazole
- Benzo[d]thiazole derivatives
Uniqueness
The uniqueness of N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-13-3-8-17-18(9-13)32-21(25-17)26-19(27)10-15-11-30-22(24-15)31-12-20(28)23-14-4-6-16(29-2)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,23,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEYJWYXAUIIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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